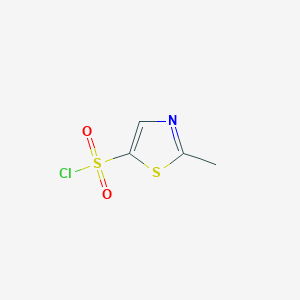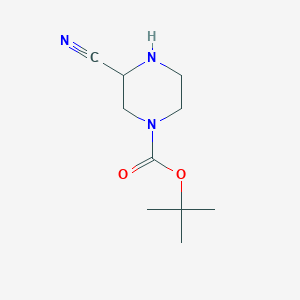
Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate
Overview
Description
Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate (EFMP) is an organic compound with a wide range of applications in scientific research. It is a chiral compound with two enantiomeric forms, (R)-EFMP and (S)-EFMP, and is used as a chiral reagent in organic synthesis. EFMP has been used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the study of enzyme-catalyzed reactions, and in the study of the mechanisms of action of drugs. Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate has also been used in the synthesis of chiral compounds, which are important in the study of stereochemistry and in the development of new drugs. Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate has also been used in the study of the effects of chiral compounds on biological systems.
Mechanism of Action
The mechanism of action of Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate is not yet fully understood. Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate is thought to interact with proteins, enzymes, and other molecules in the body in order to produce its effects. Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate is believed to interact with proteins by binding to specific amino acid residues, which can then alter the structure and function of the protein. Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate is also thought to interact with enzymes, which can then alter the rate of reaction of the enzyme. Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate is also believed to interact with other molecules in the body, such as hormones, to produce its effects.
Biochemical and Physiological Effects
Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate has been found to have a number of biochemical and physiological effects. Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate has also been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine. Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate has also been found to increase the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitters dopamine and norepinephrine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate in laboratory experiments is that it is a relatively inexpensive and easily accessible reagent. Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate is also relatively stable under a variety of conditions, making it suitable for use in a wide range of experiments. The main limitation of using Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate in laboratory experiments is that it is a chiral compound and its effects may vary depending on the enantiomeric form used.
Future Directions
There are a number of potential future directions for Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate. One potential direction is to further study its mechanism of action in order to better understand its effects on biochemical and physiological processes. Another potential direction is to develop new methods of synthesizing Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate in order to make it more accessible and cost-effective. Additionally, Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate could be used in the development of new drugs or in the study of existing drugs. Finally, Ethyl (+/-)-3-(3-amino-4-fluorophenyl)-2-methylpropanoate could be used in the study of the effects of chiral compounds on biological systems.
properties
IUPAC Name |
ethyl 3-(3-amino-4-fluorophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-3-16-12(15)8(2)6-9-4-5-10(13)11(14)7-9/h4-5,7-8H,3,6,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOILCXWFSBNSBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC(=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine](/img/structure/B1442375.png)



![3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1442381.png)



![4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one](/img/structure/B1442386.png)